molecular formula C6H8 B1606660 Cyclopropylidene cyclopropane CAS No. 27567-82-4

Cyclopropylidene cyclopropane

Cat. No. B1606660
CAS RN: 27567-82-4
M. Wt: 80.13 g/mol
InChI Key: VIVNOHOCUKALPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylidene cyclopropane is a compound with the molecular formula C6H8 . It is also known by other names such as cyclopropylidenecyclopropane and bicyclopropylidene . It is part of the cyclopropanes family, which are organic compounds containing the cyclopropyl group .


Synthesis Analysis

The synthesis of cyclopropylidene cyclopropane involves various methods. One approach involves reacting a α-bromo-β-ketoester with a terminal alkyl alkene in the presence of a benzophenothiazine organic photocatalyst and a base, 2,6-lutidine, under blue LED irradiation . Another method involves the use of cyclopropane methodologies in target‐directed organic syntheses .


Molecular Structure Analysis

The molecular structure of cyclopropylidene cyclopropane is characterized by a molecular weight of 80.13 g/mol . The InChI key for this compound is VIVNOHOCUKALPP-UHFFFAOYSA-N . The compound has a 2D structure and a 3D conformer .


Chemical Reactions Analysis

Cyclopropylidene cyclopropane can undergo various chemical reactions. For instance, it can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .


Physical And Chemical Properties Analysis

Cyclopropylidene cyclopropane has several computed properties. It has a molecular weight of 80.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 . Its exact mass is 80.062600255 g/mol, and its monoisotopic mass is also 80.062600255 g/mol .

Scientific Research Applications

Comprehensive Analysis of Cyclopropylidene Cyclopropane Applications

Cyclopropylidene cyclopropane is a compound with significant potential in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study.

Synthesis of Natural Products: Recent advances in the synthesis of cyclopropane-containing natural products have highlighted the role of cyclopropylidene cyclopropane. This compound is used in innovative synthetic methodologies to construct highly functionalized cyclopropanes, which are core structures in many natural products .

Medicinal Chemistry: In medicinal chemistry, cyclopropylidene cyclopropane derivatives exhibit a range of biological activities. They are found in compounds demonstrating antifungal, antibacterial, antiviral, and enzyme inhibition activities. For instance, derivatives like bicifadine show promise as anti-arthritic agents .

Organic Synthesis: The cyclopropyl group is pivotal in organic synthesis. Cyclopropylidene cyclopropane is involved in the development of novel synthetic methodologies that aid in the creation of compound libraries crucial for modern medicinal and combinatorial chemistry .

Future Directions

Cyclopropylidene cyclopropane and related compounds have potential for future research and applications. For instance, the advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This opens up new possibilities for the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .

properties

IUPAC Name

cyclopropylidenecyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVNOHOCUKALPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181968
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylidene cyclopropane

CAS RN

27567-82-4
Record name Cyclopropylidene cyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylidene cyclopropane
Reactant of Route 2
Cyclopropylidene cyclopropane
Reactant of Route 3
Cyclopropylidene cyclopropane
Reactant of Route 4
Cyclopropylidene cyclopropane
Reactant of Route 5
Cyclopropylidene cyclopropane
Reactant of Route 6
Cyclopropylidene cyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.